m-Chlorophenylpiperazine has been used in trials studying the treatment of Alcoholism.
1-(3-Chlorophenyl)piperazine
CAS No.: 6640-24-0
Cat. No.: VC21344327
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 6640-24-0 |
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Molecular Formula | C10H13ClN2 |
Molecular Weight | 196.67 g/mol |
IUPAC Name | 1-(3-chlorophenyl)piperazine |
Standard InChI | InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 |
Standard InChI Key | VHFVKMTVMIZMIK-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=CC(=CC=C2)Cl |
Canonical SMILES | C1CN(CCN1)C2=CC(=CC=C2)Cl |
Appearance | Colourless Oil |
Chemical Properties and Structure
Basic Identification
1-(3-Chlorophenyl)piperazine is characterized by specific chemical identifiers that distinguish it from other compounds. It has a CAS number of 6640-24-0 for the free base form . The compound exists in several salt forms, with the hydrochloride salt (CAS: 65369-76-8) being particularly common in research and pharmaceutical applications .
Physical and Chemical Characteristics
The compound demonstrates distinct physical and chemical properties that are important for its applications and handling. These characteristics are summarized in the table below:
Property | Description |
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Molecular Formula | C10H13ClN2 (free base) |
Molecular Weight | 196.67 g/mol |
Physical Appearance | Light yellow liquid |
Boiling Point | 336-340°C |
Purity (Assay) | 98% - 100% |
The hydrochloride salt form has different properties, including a molecular formula of C10H14Cl2N2 and a higher molecular weight of approximately 233 g/mol (monohydrochloride) or 269.6 g/mol (dihydrochloride) .
Structural Features
1-(3-Chlorophenyl)piperazine consists of a piperazine ring (a six-membered ring containing two nitrogen atoms at opposite positions) with a 3-chlorophenyl group attached to one of the nitrogen atoms. This structure is critical for its biological activity, particularly its interaction with serotonin receptors .
Synthesis Methods
Laboratory Synthesis
The synthesis of 1-(3-chlorophenyl)piperazine can be accomplished through various pathways. One documented method involves a multi-step process starting with readily available precursors:
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Synthesis of bis(2-chloroethyl)methylamine hydrochloride from diethanolamine and thionyl chloride
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Reaction of 3-chloroaniline with the bis(2-chloroethyl)methylamine hydrochloride to yield 1-(3-chlorophenyl)piperazine hydrochloride
This synthetic route is noted for its simplicity, mild reaction conditions, and high product purity .
Industrial Production
For industrial applications, 1-(3-chlorophenyl)piperazine is produced using optimized methods that maximize yield and minimize byproducts. These methods often employ specific reaction solvents to enhance efficiency:
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Chloroform (CHCl3) is used as a reaction solvent in the initial step of some synthetic routes
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Xylene may be used as a solvent in subsequent reaction steps
Pharmacological Properties
Receptor Activity
1-(3-Chlorophenyl)piperazine exhibits significant pharmacological activity, primarily through its interaction with serotonin receptors in the central nervous system. Specifically, it functions as a 5-HT receptor agonist, with particular activity at the 5-HT2C receptor subtype . This serotonergic activity explains many of its physiological effects and has made it valuable for neuropharmacological research.
Metabolic Pathways
The compound undergoes metabolic transformations in the human body, with cytochrome P450 enzymes playing a critical role in this process. Research indicates that:
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CYP2D6 is involved in the metabolism of 1-(3-chlorophenyl)piperazine
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The hydroxy-metabolite is formed through CYP2D6-catalyzed reactions
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Genetic polymorphisms in CYP2D6 may affect the metabolism of this compound, potentially leading to different pharmacokinetic profiles among individuals
Pharmacokinetic Considerations
Drug-drug interactions affecting 1-(3-chlorophenyl)piperazine metabolism have been documented. When co-administered with CYP2D6 inhibitors or substrates (such as cocaine or diltiazem), altered metabolism may occur, potentially affecting the compound's pharmacological effects and toxicity profile .
Applications and Uses
Pharmaceutical Intermediates
One of the primary applications of 1-(3-chlorophenyl)piperazine is as an intermediate in the synthesis of pharmaceutical compounds, particularly antidepressant medications:
The compound is also notable as a metabolite of trazodone, formed through in vivo metabolism .
Research Applications
In scientific research, 1-(3-chlorophenyl)piperazine has served several important functions:
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In studies investigating the mechanisms of migraine, as it is known to induce headaches in humans
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As a reference standard in the analysis of designer piperazines in biological specimens
Legal Status and Concerns
Regulatory Status
The legal status of 1-(3-chlorophenyl)piperazine varies by country and jurisdiction:
These varying regulatory approaches reflect different assessments of the compound's potential for misuse and public health implications.
Illicit Use
Since approximately 2005, 1-(3-chlorophenyl)piperazine has been identified in seizures of designer drugs and has appeared in products marketed as legal alternatives to controlled substances . It has been found in pills sold as ecstasy in Europe and the United States, raising concerns about public health and safety .
Health Effects and Concerns
Adverse Effects
1-(3-Chlorophenyl)piperazine is associated with several adverse effects, most notably its propensity to induce headaches:
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Up to 10% of individuals who take the compound develop migraine headaches
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Among those who regularly suffer from migraines, approximately 90% will experience a migraine attack when exposed to the compound
This headache-inducing property has limited its appeal as a recreational substance, despite its occasional presence in illicit drug markets .
Research Implications
The compound's interaction with multiple neurotransmitter systems and its effects on the central nervous system have implications for risk assessment, particularly in cases of:
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